molecular formula C22H22F3N3O3S B2620859 N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226445-37-9

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2620859
CAS RN: 1226445-37-9
M. Wt: 465.49
InChI Key: IDPPHQZNSWQSNB-UHFFFAOYSA-N
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Description

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22F3N3O3S and its molecular weight is 465.49. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine Receptor Antagonism

A study by Ganellin et al. (1996) explored a series of imidazole derivatives for their potential as H3-receptor histamine antagonists. They found that some compounds, including those related to the chemical structure , showed promising results in vitro and in vivo, indicating potential applications in treating histamine-related conditions (Ganellin et al., 1996).

Liver Microsomal Drug Metabolism

Leibman and Ortiz (1973) investigated 1-arylimidazoles, similar in structure to N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, for their role in inhibiting several oxidative drug-metabolizing enzyme systems in rat liver microsomes. This research suggests potential applications in understanding and modulating drug metabolism (Leibman & Ortiz, 1973).

PET Tracer Synthesis for NPP1 Imaging

Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential use as PET tracers. This research indicates the compound's applicability in medical imaging, particularly for targeting nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).

Computational and Pharmacological Evaluation for Various Biological Actions

Faheem (2018) conducted computational and pharmacological assessments of various heterocyclic derivatives, including those similar to the chemical , for their potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Antioxidant and Anti-inflammatory Applications

Research by Koppireddi et al. (2013) on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which bear resemblance to the chemical of interest, highlighted their potential as antioxidant and anti-inflammatory compounds. This indicates potential therapeutic applications in diseases involving oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S/c1-14(2)27-20(29)13-32-21-26-12-19(15-4-8-17(30-3)9-5-15)28(21)16-6-10-18(11-7-16)31-22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPPHQZNSWQSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

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